methyl 4-[(1E)-[({3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-yl}formamido)imino]methyl]benzoate
Description
This compound is a structurally complex benzoate ester featuring a 1H,1'H-[3,4'-bipyrazole] core. The bipyrazole moiety is substituted with 3',5'-dimethyl and 1'-phenyl groups, while the benzoate ester is linked via an (E)-configured formamido-imino bridge.
Properties
IUPAC Name |
methyl 4-[(E)-[[3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-15-22(16(2)30(29-15)19-7-5-4-6-8-19)20-13-21(27-26-20)23(31)28-25-14-17-9-11-18(12-10-17)24(32)33-3/h4-14H,1-3H3,(H,26,27)(H,28,31)/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAGPKIJBSIBLP-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with derivatives sharing pyrazole/benzoate scaffolds or analogous functional groups. Key differences in substituents, synthetic pathways, and inferred biological activities are highlighted.
Methyl 5-Chloro-4-[(1E)-(Methoxyimino)methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate (CAS 320423-31-2)
- Molecular Formula : C₁₃H₁₂ClN₃O₃
- Key Features: Single pyrazole ring with chloro and methoxyimino substituents.
- The chloro substituent in the analog may improve metabolic stability but reduce solubility compared to the target’s dimethyl groups .
(E)-4-((3-(Substituted Phenyl)-1-Phenyl-1H-Pyrazol-5-yl)Methylene)Amino)Benzenesulfonamide
- Key Features: Sulfonamide group instead of a benzoate ester; (E)-imino methylene bridge.
- Comparison: The sulfonamide group is a known diuretic pharmacophore, as demonstrated by in silico studies . The target’s benzoate ester may confer higher lipophilicity, favoring blood-brain barrier penetration. Both compounds share an (E)-configured bridge, suggesting similar synthetic strategies (e.g., Schiff base formation under basic conditions) .
1'-Ethyl-3',5'-Dimethyl-1-Phenyl-1H,1'H-[3,4'-Bipyrazole]-4-Carbaldehyde (CAS 1006334-15-1)
- Key Features : Bipyrazole core with aldehyde functionality.
- Comparison: The aldehyde group in this analog is reactive, limiting stability, whereas the target’s formamido-imino bridge enhances stability and hydrogen-bonding capacity. Both compounds share the 3',5'-dimethyl substitution, which may sterically hinder enzymatic degradation .
N-(3,5-Di-tert-Butyl-4-Hydroxyphenyl)-5-(Benzo[1,3]Dioxol-5-yl)-1-(4-Methylsulfonylphenyl)-1H-Pyrazole-3-Carboxamide (Compound 5e)
- Key Features : Pyrazole-3-carboxamide with bulky tert-butyl and methylsulfonyl groups.
- Comparison: The methylsulfonyl group in 5e enhances COX-2 inhibitory activity, as reported in biological evaluations . The target’s benzoate ester may lack this specificity but could exhibit broader solubility due to fewer bulky substituents. Both compounds utilize carboxamide linkages, but the target’s imino bridge introduces conformational rigidity.
Comparative Data Table
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